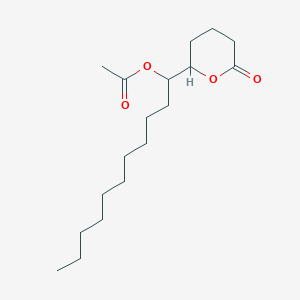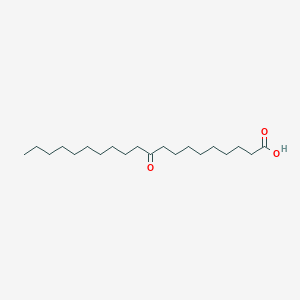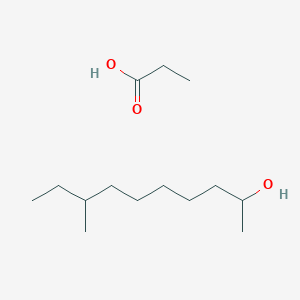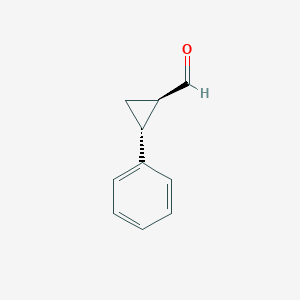
trans-2-Phenylcyclopropanecarboxaldehyde
Overview
Description
Trans-2-Phenylcyclopropanecarboxaldehyde is a chemical compound that has been used extensively in scientific research. It is a cyclopropane derivative that is used as a starting material for the synthesis of various compounds. The compound has been found to have several biochemical and physiological effects, making it an important tool in the field of drug discovery and development.
Scientific Research Applications
1. Cytochrome P450cam-catalyzed Oxidation
Miller, Fruetel, and Ortiz de Montellano (1992) investigated the oxidation of trans-1-Phenyl-2-vinylcyclopropane by cytochrome P450cam (CYP101). Their study revealed that the oxidation process results in a diastereomeric mixture of epoxide, (trans-2-phenylcyclopropyl)acetaldehyde, and trans-5-phenyl-2-penten-1,5-diol. This research provides insights into the catalytic mechanisms and potential applications in biochemistry and pharmacology (Miller, Fruetel & Ortiz de Montellano, 1992).
2. Organometallic Reactions
Allan et al. (2011) explored the addition of trans-(2-phenylcyclopropyl)carboxaldehyde to dimesitylfluorenylidenegermane. This reaction produced various diastereomers of a 1,2-oxagermin and demonstrated the influence of solvents on the reaction products. The study aids in understanding solvent effects in organometallic chemistry and could have implications for synthesis strategies in organic chemistry (Allan et al., 2011).
3. Radical Clock Substrate Probes
Liu, Johnson, Newcomb, and Lippard (1993) used mechanistic probes, including trans-2-phenylmethylcyclopropane, in their study on hydroxylation of hydrocarbons by methane monooxygenase. This research contributes to understanding radical intermediates in enzymatic reactions, with potential applications in enzymology and organic chemistry (Liu et al., 1993).
4. Coordination Mode in Ruthenium Complexes
Basuli, Peng, and Bhattacharya (2001) studied the coordination of benzaldehyde semicarbazone ligands in ruthenium complexes. They discovered different types of complexes depending on the reaction conditions. This research is significant for understanding ligand coordination in transition metal complexes, which has implications in catalysis and material science (Basuli, Peng & Bhattacharya, 2001).
5. Synthesis and Electro-Optic Properties of Dithianes
Haramoto and Kamogawa (1985) synthesized trans and cis isomers of 2,5-disubstituted 1,3-dithianes using p-substituted benzaldehydes. They explored the electro-optic properties of these compounds, contributing to the development of materials with specific electronic and optical properties (Haramoto & Kamogawa, 1985).
properties
IUPAC Name |
(1R,2R)-2-phenylcyclopropane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,7,9-10H,6H2/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJRXMZXDBSURR-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CC=CC=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-Phenylcyclopropanecarboxaldehyde | |
CAS RN |
34271-31-3 | |
| Record name | rac-(1R,2R)-2-phenylcyclopropane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






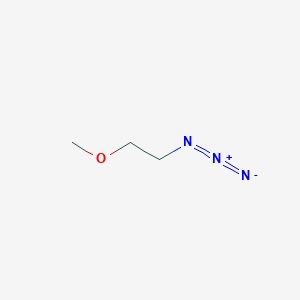


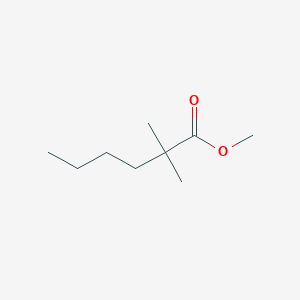
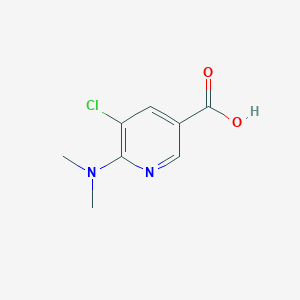
![4,5,6,7-tetrafluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B3194230.png)
